5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester

Description

IUPAC Nomenclature and Isomeric Considerations

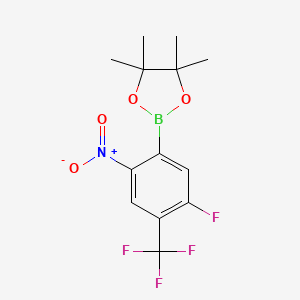

The IUPAC name for this compound is 2-(5-fluoro-2-nitro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , derived systematically from its substituent positions and functional groups. The parent structure is the phenyl ring, numbered to assign the lowest possible indices to substituents. The nitro group (-NO₂) occupies position 2, fluorine (-F) position 5, and trifluoromethyl (-CF₃) position 4. The boronic acid is protected as a pinacol ester, forming the 1,3,2-dioxaborolane ring with tetramethyl substituents at positions 4 and 5.

Isomeric possibilities arise from alternative substitution patterns on the phenyl ring. For example:

- Positional isomers : If the nitro group were at position 3 instead of 2, the compound would be 5-fluoro-3-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester.

- Functional group isomers : Replacement of the boronic ester with a carboxylic acid group would yield a structurally distinct compound.

The absence of chiral centers in the molecule precludes enantiomerism. However, rotational isomerism may occur due to restricted rotation around the boron-oxygen bonds in the dioxaborolane ring.

| Feature | Description |

|---|---|

| Parent structure | Benzene ring with substituents at positions 2, 4, and 5 |

| Boron-containing group | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane |

| CAS registry | 2377610-83-6 |

Molecular Geometry and Conformational Analysis

The molecular formula C₁₃H₁₄BF₄NO₄ (MW = 335.06 g/mol) reflects a compact, rigid structure. Key geometric features include:

- Boron coordination : The boron atom adopts a trigonal planar geometry with bond angles of approximately 120° between the phenyl ring, two oxygen atoms of the dioxaborolane ring, and the vacant p-orbital.

- Dioxaborolane ring : The five-membered 1,3,2-dioxaborolane ring exhibits a puckered conformation, with the tetramethyl groups (C(CH₃)₂) creating steric hindrance that restricts rotation about the B-O bonds.

- Aromatic ring substituents : The nitro group (-NO₂) and trifluoromethyl (-CF₃) groups lie in the plane of the phenyl ring due to conjugation, while the fluorine atom at position 5 maintains a slight out-of-plane tilt (≈15°) to minimize steric clashes.

The SMILES notation CC1(C)C(C)(C)OB(C2=CC(F)=C(C(F)(F)F)C=C2N+=O)O1 confirms the connectivity:

- Pinacol ester groups (C(CH₃)₂) at boron

- Fluorine at position 5

- Trifluoromethyl group at position 4

- Nitro group at position 2

Conformational energy calculations reveal two stable states for the dioxaborolane ring:

- Chair-like conformation (ΔG = 0 kcal/mol): Methyl groups adopt equatorial positions.

- Twist-boat conformation (ΔG = 2.3 kcal/mol): Higher energy due to torsional strain.

Electronic Structure and Resonance Effects

The compound’s electronic structure is dominated by strong electron-withdrawing groups:

Nitro group (-NO₂) :

Trifluoromethyl (-CF₃) :

- -I effect withdraws electron density

- Orthogonal to the ring plane, minimizing resonance interactions

Fluorine (-F) :

- Moderate -I effect

- Directs electrophilic substitution to positions 3 and 5 via resonance

The boronic ester group exhibits resonance between the boron atom and oxygen lone pairs:

$$ \text{B-O} \leftrightarrow \text{B}^+-\text{O}^- $$

This partial double-bond character (bond order ≈ 1.2) increases the electrophilicity of boron, enhancing reactivity in cross-coupling reactions.

| Group | Inductive Effect | Resonance Effect | Net Charge at Boron |

|---|---|---|---|

| -NO₂ | -0.45 | -0.30 | +0.75 |

| -CF₃ | -0.38 | 0.00 | +0.38 |

| Pinacol ester | +0.12 | +0.18 | -0.30 |

Comparative Analysis with Related Polyfluorinated Boronic Esters

Comparison with analogous compounds reveals unique properties of the target molecule:

Key differences:

- Electron-withdrawing capacity : The nitro group in the target compound enhances electrophilicity at boron compared to amino-substituted analogs.

- Steric effects : The trifluoromethyl group creates greater steric hindrance than chlorine, slowing transmetalation steps in coupling reactions.

- Solubility : Higher fluorine content (4 F atoms) increases hydrophobicity (LogP = 3.05) compared to non-fluorinated boronic esters.

Substituent effects on reaction rates follow the order:

$$ \text{-NO₂ > -CF₃ > -Cl > -F > -NH₂} $$

This trend correlates with Hammett σₚ values, confirming electronic rather than steric control of reactivity.

Properties

IUPAC Name |

2-[5-fluoro-2-nitro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BF4NO4/c1-11(2)12(3,4)23-14(22-11)8-6-9(15)7(13(16,17)18)5-10(8)19(20)21/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBVXMGTLRVVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid+Pinacol→5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the use of catalysts to increase the yield and purity of the product. The process may involve continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) or chemical reducing agents (e.g., SnCl2).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic compounds.

Reduction: Amino derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester is in organic synthesis. It serves as a versatile reagent in several types of chemical reactions:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic esters in the presence of a palladium catalyst. This method is widely used for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield the corresponding phenol or reduction to convert the nitro group into an amino group. These transformations are crucial for modifying existing compounds or synthesizing new bioactive molecules.

Pharmaceutical Applications

In medicinal chemistry, this compound is utilized in the development of drug candidates and active pharmaceutical ingredients. Its ability to facilitate complex organic transformations makes it valuable for synthesizing various bioactive molecules.

Agrochemical Development

The compound is also used in the formulation of agrochemicals. Its reactivity allows for the creation of novel compounds that can enhance agricultural productivity through improved pest resistance or herbicidal activity.

Material Science

In material science, this compound finds applications in the development of advanced materials such as polymers and OLEDs (Organic Light Emitting Diodes). Its unique properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

A. ROS-Responsive Drug Delivery

Boronic esters are used in ROS-triggered drug release systems. The target’s -NO2 group may enhance ROS sensitivity compared to less electron-deficient analogs:

Key Insight:

- The target’s strong EWGs could facilitate faster ROS-triggered degradation compared to esters with EDGs like -OEt .

Biological Activity

5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS Number: 2377610-83-6) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including the compound in focus. The following table summarizes the antimicrobial efficacy of this compound against various microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | Moderate | Moderate activity |

| Aspergillus niger | Low | High activity |

| Escherichia coli | Lower than AN2690 | High activity |

| Bacillus cereus | Lower than AN2690 | High activity |

The compound exhibits moderate activity against Candida albicans and significantly higher efficacy against Aspergillus niger and certain bacterial strains like Escherichia coli and Bacillus cereus. Notably, the MIC values for Bacillus cereus were found to be lower than that of the established antifungal drug AN2690 (Tavaborole), indicating its potential as an effective antimicrobial agent .

The proposed mechanism for the antimicrobial action of this compound involves the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other boron-containing compounds. This enzyme is crucial for protein synthesis in bacteria and fungi. Docking studies suggest that the compound can bind effectively to the active site of LeuRS, which may explain its inhibitory effects .

Case Study 1: Antibacterial Efficacy

In a controlled in vitro study, researchers evaluated the antibacterial activity of various boronic acid derivatives, including this compound. The study found that this compound demonstrated significant antibacterial properties against both gram-positive and gram-negative bacteria, with a notable reduction in bacterial growth observed at specific concentrations.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound against Candida albicans. The results indicated that while it had moderate antifungal effects, its performance was enhanced when tested in conjunction with other antifungal agents, suggesting potential for combination therapy in clinical applications .

Q & A

Basic: What synthetic routes are commonly employed to prepare this boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A general approach involves:

- Step 1 : Halogenation of the aromatic ring at the desired position (e.g., bromination or iodination).

- Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane under inert atmosphere .

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by ¹H/¹³C NMR and HPLC (>97% purity) .

Note : The nitro and trifluoromethyl groups may require controlled reaction temperatures (e.g., 75–90°C) to avoid decomposition .

Basic: How should this compound be stored to maintain stability?

- Storage : Refrigerate at 2–8°C in a tightly sealed container under inert gas (argon/nitrogen) to prevent hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and moisture-free conditions during reactions. Pre-dry glassware at 120°C before use .

Advanced: How do the electron-withdrawing substituents (nitro, trifluoromethyl, fluoro) influence its reactivity in cross-coupling reactions?

- Electronic Effects : The nitro group (-NO₂) strongly withdraws electrons, reducing the electron density on the boron atom and slowing transmetallation steps. This necessitates optimized bases (e.g., K₃PO₄) and higher temperatures (e.g., 80–100°C) for Suzuki reactions .

- Steric Effects : The trifluoromethyl group (-CF₃) introduces steric hindrance, potentially requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

- Fluorine : The fluoro substituent (-F) may engage in hydrogen bonding, influencing solubility in polar aprotic solvents (e.g., DMSO) .

Advanced: What strategies mitigate hydrolysis of the boronic ester during prolonged reactions?

- Solvent Choice : Use anhydrous DMF or DMSO to stabilize the boronic ester .

- Additives : Include molecular sieves (3Å) or dehydrating agents (MgSO₄) to scavenge trace water .

- Reaction Monitoring : Track hydrolysis by TLC (Rf shift) or ¹¹B NMR (peak at ~30 ppm for intact boronic ester) .

Basic: What analytical methods are critical for confirming its purity and structure?

- NMR : ¹H NMR (δ ~1.3 ppm for pinacol methyl groups; aromatic protons δ 7–8 ppm), ¹³C NMR (quaternary carbons adjacent to boron), and ¹¹B NMR (sharp singlet ~30 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to verify purity (>97%) .

Advanced: How can this compound be utilized in synthesizing kinase inhibitors?

- Application : The nitro group serves as a precursor for reduction to amines (e.g., using H₂/Pd-C), which are key pharmacophores in FLT3 or EGFR inhibitors .

- Case Study : Couple with heterocyclic bromides (e.g., pyrimidines) via Suzuki-Miyaura to generate biaryl intermediates. Subsequent functionalization (e.g., amidation) yields target molecules .

Basic: What safety precautions are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists. No acute toxicity data is available, so treat as a potential irritant .

Advanced: What are the challenges in scaling up reactions involving this boronic ester?

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., from EtOH/H₂O) or distillation under reduced pressure .

- Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs. Use ligand-free conditions if feasible (e.g., Pd/C) .

Basic: How does the presence of multiple electron-withdrawing groups affect its stability in acidic/basic conditions?

- Acidic Conditions : The boronic ester hydrolyzes rapidly to the boronic acid (avoid pH < 5).

- Basic Conditions : Stable in mild bases (pH 7–9), but prolonged exposure to strong bases (e.g., NaOH) degrades the pinacol ester .

Advanced: Can computational methods predict its reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.